molecular formula C18H21NO3 B2397065 N-(isochroman-3-ylmethyl)-N,2,5-trimethylfuran-3-carboxamide CAS No. 2034320-24-4

N-(isochroman-3-ylmethyl)-N,2,5-trimethylfuran-3-carboxamide

Cat. No. B2397065
CAS RN: 2034320-24-4
M. Wt: 299.37
InChI Key: MHEAXPIVQKPIME-UHFFFAOYSA-N
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Description

“N-(isochroman-3-ylmethyl)-N,2,5-trimethylfuran-3-carboxamide” is a chemical compound that appears to contain an isochroman moiety and a furan moiety . Isochroman is a bicyclic compound (a compound containing two fused rings) consisting of a benzene ring fused to a tetrahydrofuran ring . Furan is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isochroman and furan rings, as well as the carboxamide functional group . The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the isochroman, furan, and carboxamide groups . These groups could potentially undergo a variety of chemical reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the isochroman, furan, and carboxamide groups could impact its polarity, solubility, and stability .

Scientific Research Applications

Improved Antifouling Properties of Polyamide Nanofiltration Membranes

The scientific research applications of chemicals similar to N-(isochroman-3-ylmethyl)-N,2,5-trimethylfuran-3-carboxamide often relate to their functional groups and structural motifs. One study explored the antifouling properties of polyamide nanofiltration membranes by modifying the density of surface carboxyl groups. The research found that by reducing the carboxyl group density, the membranes exhibited improved antifouling properties, demonstrating a lower flux decline and higher cleaning efficiency when tested with alginate as a hydrophilic organic foulant. This suggests that such chemical modifications can enhance the performance of filtration membranes in water treatment processes (Mo et al., 2012).

Synthesis and Reactivity of Chroman Derivatives

Another relevant area of research involves the synthesis and reactivity of chroman derivatives, which share structural similarities with the compound . A study detailed the synthesis of 3-aminomethylidenechroman-2-carboxamides through a one-pot, three-component reaction. This research not only expanded the synthetic methodologies for chroman derivatives but also provided insights into their potential applications in developing new chemical entities with possible pharmacological activities (Ghosh et al., 2016).

Carboxamide-based Heterosynthon in Crystal Engineering

In crystal engineering, the study of carboxamide-based heterosynthons is significant. Research demonstrated the assembly of isonicotinamide N-oxide in a triple helix architecture using a novel carboxamide-pyridine N-oxide synthon. This work highlights the importance of such synthons in the design and synthesis of pharmaceutical cocrystals, potentially improving the solubility and bioavailability of drugs (Reddy et al., 2006).

Isoimide Intermediates in Cavitand Reactions

The study of reactions within a cavitand revealed the unique stabilization and observation of labile O-acyl isoimide intermediates, a rare occurrence outside of highly controlled environments. This research provides valuable insights into the stabilization mechanisms of reactive intermediates, which could be applicable in various synthetic and analytical chemistry applications (Restorp & Rebek, 2008).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action.

properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,2,5-trimethylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-12-8-17(13(2)22-12)18(20)19(3)10-16-9-14-6-4-5-7-15(14)11-21-16/h4-8,16H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEAXPIVQKPIME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N(C)CC2CC3=CC=CC=C3CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(isochroman-3-ylmethyl)-N,2,5-trimethylfuran-3-carboxamide

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